3-[(1R)-1-(methoxymethoxy)-3-phenylpropyl]cyclohex-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(1R)-1-(methoxymethoxy)-3-phenylpropyl]cyclohex-2-en-1-one is an organic compound that belongs to the class of cyclohexenones. Cyclohexenones are versatile intermediates used in the synthesis of various chemical products, including pharmaceuticals and fragrances . This compound is characterized by its unique structure, which includes a cyclohexenone ring substituted with a methoxymethoxy group and a phenylpropyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1R)-1-(methoxymethoxy)-3-phenylpropyl]cyclohex-2-en-1-one can be achieved through several routes. One common method involves the Birch reduction of anisole followed by acid hydrolysis . Another approach is the α-bromination of cyclohexanone followed by treatment with a base . Additionally, hydrolysis of 3-chloro cyclohexene followed by oxidation of the resulting cyclohexenol is another viable route .
Industrial Production Methods
Industrial production of cyclohexenones, including this compound, often involves catalytic oxidation of cyclohexene using hydrogen peroxide and vanadium catalysts . This method is efficient and scalable, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-[(1R)-1-(methoxymethoxy)-3-phenylpropyl]cyclohex-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxymethoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as Grignard reagents and organolithium compounds are often employed.
Major Products
Oxidation: Major products include ketones and carboxylic acids.
Reduction: Major products include alcohols.
Substitution: Major products depend on the nucleophile used but often include substituted cyclohexenones.
Scientific Research Applications
3-[(1R)-1-(methoxymethoxy)-3-phenylpropyl]cyclohex-2-en-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of fragrances and other fine chemicals.
Mechanism of Action
The mechanism of action of 3-[(1R)-1-(methoxymethoxy)-3-phenylpropyl]cyclohex-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the modulation of various biochemical pathways, potentially resulting in therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Cyclohex-2-en-1-one: A simpler cyclohexenone with similar reactivity but lacking the methoxymethoxy and phenylpropyl groups.
Cyclohexen-2-one: Another cyclohexenone with different substitution patterns.
1-Cyclohexen-3-one: A cyclohexenone with a different position of the carbonyl group.
Uniqueness
3-[(1R)-1-(methoxymethoxy)-3-phenylpropyl]cyclohex-2-en-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
CAS No. |
656836-69-0 |
---|---|
Molecular Formula |
C17H22O3 |
Molecular Weight |
274.35 g/mol |
IUPAC Name |
3-[(1R)-1-(methoxymethoxy)-3-phenylpropyl]cyclohex-2-en-1-one |
InChI |
InChI=1S/C17H22O3/c1-19-13-20-17(15-8-5-9-16(18)12-15)11-10-14-6-3-2-4-7-14/h2-4,6-7,12,17H,5,8-11,13H2,1H3/t17-/m1/s1 |
InChI Key |
JSRIVIMQCFEHHN-QGZVFWFLSA-N |
Isomeric SMILES |
COCO[C@H](CCC1=CC=CC=C1)C2=CC(=O)CCC2 |
Canonical SMILES |
COCOC(CCC1=CC=CC=C1)C2=CC(=O)CCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.